molecular formula C12H16N2O B5287048 N-allyl-N'-(4-ethylphenyl)urea

N-allyl-N'-(4-ethylphenyl)urea

Cat. No.: B5287048
M. Wt: 204.27 g/mol
InChI Key: GPQOILZUTUSVGJ-UHFFFAOYSA-N
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Description

N-allyl-N’-(4-ethylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an allyl group and a 4-ethylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-N’-(4-ethylphenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 4-ethylphenylamine with allyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N-allyl-N’-(4-ethylphenyl)urea may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-ethylphenyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-allyl-N’-(4-ethylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-N’-(4-ethylphenyl)urea is unique due to the presence of the 4-ethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(4-ethylphenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQOILZUTUSVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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